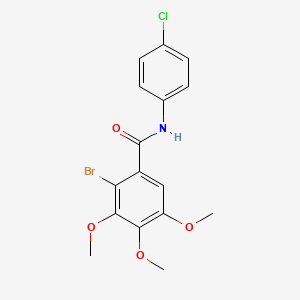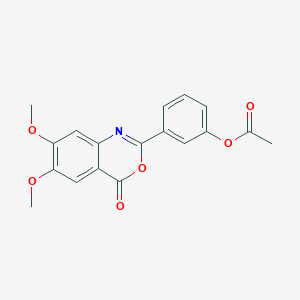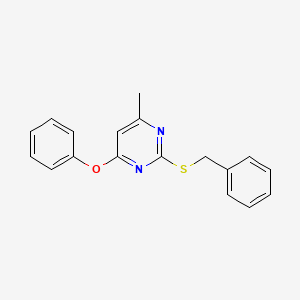
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide, also known as BTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse range of biological activities. BTB has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of the proteasome by binding to the active site of the enzyme. This binding results in the inhibition of proteasome activity, leading to the accumulation of misfolded and damaged proteins within cells. This accumulation can trigger a variety of cellular responses, including apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its proteasome inhibitory activity, 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of other enzymes, including the chymotrypsin-like activity of the proteasome. 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is its specificity for the proteasome. This specificity allows researchers to selectively target the proteasome, without affecting other cellular processes. Additionally, 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit potent proteasome inhibitory activity, making it a valuable tool for researchers studying the proteasome. However, one limitation of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. Additionally, researchers are exploring the potential of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide as a therapeutic agent in the treatment of cancer and other diseases. Finally, researchers are investigating the potential of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide as a tool for studying the role of the proteasome in various cellular processes.
Métodos De Síntesis
The synthesis of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide involves several steps, starting with the reaction of 4-chloro-3,5-dimethoxybenzoic acid with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with 2-bromo-3,4,5-trimethoxyaniline in the presence of a base to form the final product. The synthesis of 2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been optimized to yield high purity and yield, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its potential as a proteasome inhibitor. Proteasomes are large protein complexes that play a critical role in the degradation of intracellular proteins. Inhibition of proteasome activity has been shown to have therapeutic potential in cancer treatment, as well as in the treatment of other diseases such as neurodegenerative disorders.
Propiedades
IUPAC Name |
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-12-8-11(13(17)15(23-3)14(12)22-2)16(20)19-10-6-4-9(18)5-7-10/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTMUXSRUVMADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)

![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)



![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)
![2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)

![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)
![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)